molecular formula C6H9N3 B2630607 N,6-dimethylpyrimidin-4-amine CAS No. 52698-56-3

N,6-dimethylpyrimidin-4-amine

Cat. No.: B2630607
CAS No.: 52698-56-3
M. Wt: 123.159
InChI Key: SMVSFAWGBMGRFJ-UHFFFAOYSA-N
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Description

N,6-dimethylpyrimidin-4-amine is an organic compound with the molecular formula C6H9N3. It belongs to the class of aminopyrimidines, which are characterized by an amino group attached to a pyrimidine ring. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethylpyrimidin-4-amine typically involves the reaction of substituted benzamidines with carbonyl compounds under specific conditions. One common method includes the use of substituted 2-benzylidenemalononitriles and substituted benzamidines to produce 2-aryl-5-benzylpyrimidine-4,6-diamines . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and reduce waste. For example, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce halogenated pyrimidines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,6-dimethylpyrimidin-4-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring.

Properties

IUPAC Name

N,6-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-6(7-2)9-4-8-5/h3-4H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVSFAWGBMGRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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